3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1082166-39-9
VCID: VC7902681
InChI: InChI=1S/C14H11N3O3/c1-20-10-6-4-9(5-7-10)12-15-16-13-11(14(18)19)3-2-8-17(12)13/h2-8H,1H3,(H,18,19)
SMILES: COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O
Molecular Formula: C14H11N3O3
Molecular Weight: 269.25 g/mol

3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

CAS No.: 1082166-39-9

Cat. No.: VC7902681

Molecular Formula: C14H11N3O3

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid - 1082166-39-9

Specification

CAS No. 1082166-39-9
Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
IUPAC Name 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C14H11N3O3/c1-20-10-6-4-9(5-7-10)12-15-16-13-11(14(18)19)3-2-8-17(12)13/h2-8H,1H3,(H,18,19)
Standard InChI Key HNALQFKRXCSRJV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

3-(4-Methoxyphenyl)- triazolo[4,3-a]pyridine-8-carboxylic acid belongs to the triazolopyridine family, featuring a bicyclic structure where a triazole ring (1,2,4-triazole) is fused to a pyridine ring at positions 4 and 3-a, respectively . The 4-methoxyphenyl substituent is attached to the triazole ring at position 3, while the carboxylic acid group occupies position 8 of the pyridine moiety . This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Physicochemical Data

Key physicochemical properties, as reported in chemical databases, include:

PropertyValue
Molecular FormulaC14H11N3O3\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{3}
Molecular Weight269.25 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The absence of empirical data for density, boiling point, and melting point underscores the need for further experimental characterization .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of triazolopyridine derivatives typically involves multicomponent reactions or stepwise cyclization strategies. For 3-(4-Methoxyphenyl)- triazolo[4,3-a]pyridine-8-carboxylic acid, patent literature describes a method starting from 2-chloro-3-nitropyridine precursors :

  • Hydrazine Formation: 2-Chloro-3-nitropyridine reacts with hydrazine to form 2-hydrazino-3-nitropyridine.

  • Cyclocondensation: The hydrazine intermediate undergoes cyclocondensation with acyl derivatives (e.g., carboxylic acids) to form the triazolo[4,3-a]pyridine core .

  • Reduction and Functionalization: Subsequent reduction of nitro groups and introduction of the 4-methoxyphenyl substituent via Suzuki coupling or nucleophilic aromatic substitution .

Microwave-assisted synthesis has also been employed for analogous triazolopyridines, offering rapid reaction times (10–30 minutes) and yields exceeding 80% . This method avoids traditional catalysts, enhancing eco-friendliness and scalability .

Derivatization Strategies

The carboxylic acid group at position 8 enables further functionalization:

  • Amide Formation: Coupling with amines using carbodiimides (e.g., EDC) and 1-hydroxybenzotriazole (HOBt) yields bioactive amides .

  • Salt Formation: Ionic derivatives with improved solubility are synthesized via reaction with inorganic (e.g., HCl) or organic acids (e.g., acetic acid) .

Structural and Spectroscopic Characterization

X-ray Crystallography

While X-ray data for this specific compound are unavailable, related triazolopyridines exhibit planar fused-ring systems with bond lengths of 1.32–1.38 Å for the triazole N–N bonds and 1.47 Å for the C–O bond in the methoxy group . The carboxylic acid group adopts a trans configuration relative to the pyridine ring, minimizing steric hindrance .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~1250 cm1^{-1} (C–O–C stretch of methoxy group) .

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: A singlet at δ 3.85 ppm (3H, OCH3_3), a doublet at δ 8.20–8.50 ppm (pyridine H6), and a broad peak at δ 12.5 ppm (COOH) .

    • 13C^{13}\text{C}-NMR: Signals at δ 167.5 ppm (COOH), 161.2 ppm (C–OCH3_3), and 150–155 ppm (triazole C2 and C4) .

Pharmacological Profile and Mechanisms

Adenosine A2A Receptor Antagonism

3-(4-Methoxyphenyl)- triazolo[4,3-a]pyridine-8-carboxylic acid derivatives exhibit potent antagonism against adenosine A2A receptors (IC50_{50} < 10 μM) . This activity is critical for modulating neuroinflammation and neurodegenerative pathways, making the compound a candidate for treating Parkinson’s disease and cognitive disorders .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s A2A receptor antagonism supports its use in:

  • Neuroprotection: Reducing glutamate excitotoxicity in stroke models .

  • Cognitive Enhancement: Improving memory retention in rodent studies .

Oncology

Derivatives conjugated with alkylating agents or kinase inhibitors show enhanced tumor selectivity and reduced off-target toxicity .

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